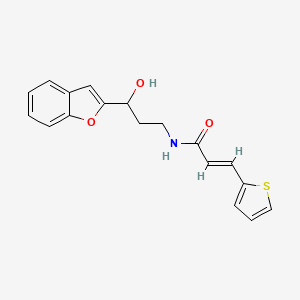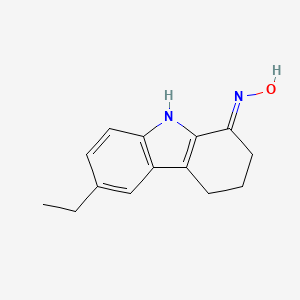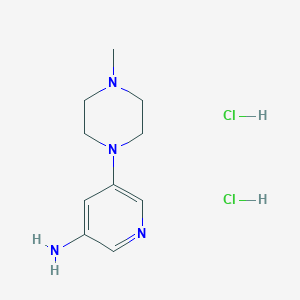
5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride” can be represented by the InChI code: 1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) . The molecular weight of this compound is 265.18.Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It should be stored under inert gas to avoid air sensitivity .科学的研究の応用
Understanding Carcinogenic Heterocyclic Amines
Research on carcinogenic heterocyclic amines (HCAs) has revealed significant insights into human exposure through cooked foods and the potential health risks associated with these compounds. HCAs, including compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been identified in various cooked meats and are known for their mutagenic and carcinogenic properties. These studies highlight the continuous exposure of humans to HCAs in their diet and the importance of understanding the metabolic pathways and health implications of these compounds (Wakabayashi, Ushiyama, Takahashi, Nukaya, Kim, Hirose, Ochiai, Sugimura, & Nagao, 1993).
Investigating Toxicity and Exposure
The toxicological profile and exposure routes of aromatic amino compounds, such as 5-amino-2-(trifluoromethyl)pyridine, have been studied to understand their impact on human health. For example, a case of poisoning due to inhalation exposure leading to symptoms like dizziness, nausea, and acute renal failure underscores the importance of safe handling and the potential health risks of similar compounds. This research underlines the need for caution in industrial and laboratory settings when working with potentially toxic chemicals (Tao, Shi, Han, Jian, & Li, 2022).
Environmental and Health Perspectives
The study of HCAs extends to environmental health perspectives, focusing on the widespread exposure to these compounds and their potential links to diseases. The identification of HCAs in human urine who consume ordinary diets, as opposed to those receiving parenteral alimentation, demonstrates the dietary intake of these carcinogens and suggests a continuous exposure risk. This line of research emphasizes the need for comprehensive studies to understand the long-term health effects of HCAs and similar compounds on human health (Ushiyama, Wakabayashi, Hirose, Itoh, Sugimura, & Nagao, 1991).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Therefore, appropriate safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .
作用機序
Target of Action
The primary target of 5-(4-Methylpiperazin-1-yl)pyridin-3-amine dihydrochloride is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.
Biochemical Pathways
The compound’s interaction with Serine/threonine-protein kinase Chk1 suggests that it may affect the DNA damage response pathway . This pathway is crucial for maintaining genomic stability and preventing mutations.
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would play a significant role in determining the compound’s bioavailability and overall pharmacological effect .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with Serine/threonine-protein kinase Chk1. By modulating the activity of this enzyme, the compound could potentially influence cell cycle progression and DNA repair mechanisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its target, thereby affecting its overall pharmacological effect .
特性
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-13-2-4-14(5-3-13)10-6-9(11)7-12-8-10;;/h6-8H,2-5,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNGFSHOTLJOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=CC(=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2871025.png)
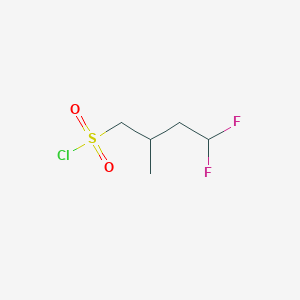
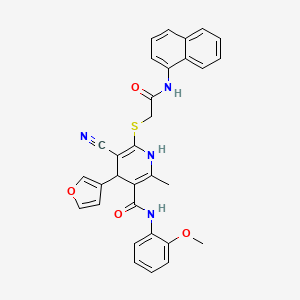

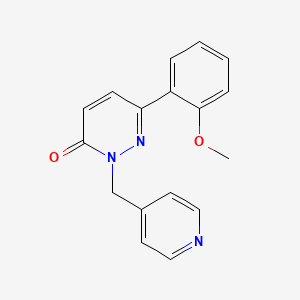
![(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate](/img/structure/B2871034.png)
![5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2871035.png)
![methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate](/img/structure/B2871037.png)
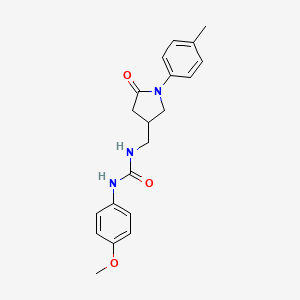
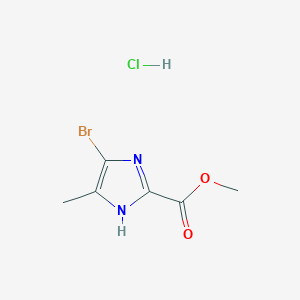

![2-(benzo[d]thiazol-2-ylthio)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2871042.png)
